Cloranolol
Description
Historical Context and Discovery of Cloranolol
This compound, also known by its investigational name Tobanum, is recognized as a beta-blocker wikipedia.orgiiab.me. The broader class of beta-adrenergic receptor antagonists emerged from research in the 1950s and 1960s, building upon the foundational work of Raymond P. Ahlquist in 1948, who identified distinct alpha and beta adrenoceptors wikipedia.org. Early developments included dichloroisoproterenol (B1670464) (DCI) in the 1950s, which demonstrated the ability to chemically block beta-receptors, leading to the introduction of pronethalol in 1962 and subsequently propranolol (B1214883) in 1964 wikipedia.org. This compound itself was introduced around 1981 researchgate.net. The synthesis of this compound involves a multi-step process, beginning with the reaction of 2,5-dichlorophenol (B122974) with 1-chloro-2-propanol (B90593) to yield a 2,5-dichlorophenoxypropanol intermediate, followed by amination with (1,1-dimethylethyl)amine to form the final compound ontosight.ai. A patent for racemic and optically active forms of 1-(2,5-dichlorophenoxy)-3-tertbutylamino-2-propanol and their salts was issued in 1972 iiab.me.
This compound within the Beta-Blocker Class of Pharmaceutical Agents
This compound is categorized as a beta-blocker, specifically a beta-adrenergic antagonist wikipedia.orgiiab.meontosight.ainih.govkegg.jpdrugbank.comdrugbank.com. It is assigned the Anatomical Therapeutic Chemical (ATC) code C07AA27, which designates it as a non-selective beta-blocking agent wikipedia.orgiiab.menih.govkegg.jpnih.gov. This compound is identified as a small molecule drug with an investigational indication, having reached a maximum clinical trial phase of II nih.gov. Furthermore, it is noted as a derivative of propranolol kegg.jp.
Non-selective Beta-Adrenergic Receptor Antagonism
As a non-selective beta-adrenergic receptor antagonist, this compound interacts with and blocks both β1 and β2 adrenergic receptors iiab.menih.govkegg.jpdrugbank.comncats.iocvpharmacology.com. This antagonism prevents the binding and subsequent actions of endogenous catecholamines, such as epinephrine (B1671497) (adrenaline) and norepinephrine (B1679862) (noradrenaline), at these receptor sites ontosight.ainih.govdrugbank.com. The pharmacological outcome of this blockade includes a decrease in heart rate, a reduction in cardiac output, and a lowering of blood pressure ontosight.ai. By inhibiting sympathetic stimulation of the heart, non-selective beta-blockers like this compound modulate cardiovascular function wikipedia.org.
Comparison with Other Beta-Blockers (e.g., Propranolol)
This compound shares its non-selective beta-blocking characteristic with other prominent agents in the class, such as Propranolol drugbank.comnih.govwikipedia.orgmims.comresearchgate.net. Both compounds are listed under the C07AA subgroup of the ATC classification system, indicating their shared mechanism as non-selective beta-blocking agents nih.gov. While Propranolol was patented in 1962 and approved for medical use in 1964, this compound's introduction occurred later, around 1981 researchgate.netnih.govwikipedia.org. The mechanism of action for this compound is described as similar to that of other beta-blockers, including Propranolol ontosight.ai.
The following table provides a comparative overview of this compound and Propranolol:
| Feature | This compound | Propranolol |
| Introduction/Approval | ~1981 researchgate.net | 1964 (Patented 1962) nih.govwikipedia.org |
| Selectivity | Non-selective β1 and β2 antagonist nih.govdrugbank.com | Non-selective β1 and β2 antagonist drugbank.comwikipedia.org |
| ATC Code | C07AA27 nih.govkegg.jp | C07AA05 nih.govwikipedia.org |
| Classification | Beta-blocker, Propranolol derivative iiab.mekegg.jp | Beta-blocker wikipedia.org |
| PubChem CID | 65814 wikipedia.orgnih.gov | 4946 wikipedia.orgmims.com |
Rationale for Academic Investigation of this compound
Academic investigation into this compound is driven by its pharmacological profile as a beta-adrenergic antagonist and its status as an investigational compound ontosight.ainih.gov. Research efforts aim to thoroughly characterize its properties, understand its specific interactions with adrenergic receptors, and explore its potential applications in cardiovascular conditions such as hypertension and angina pectoris ontosight.ai. The ongoing study of this compound, particularly as a derivative of Propranolol, allows for comparative analyses within the beta-blocker class, contributing to the broader scientific understanding of structure-activity relationships and the diverse therapeutic potential of these agents kegg.jp. Academic research is crucial for elucidating the precise mechanisms by which such compounds exert their effects and for identifying their place in the landscape of pharmaceutical agents cvpharmacology.comnih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCMOTOFHFTUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54247-25-5 (hydrochloride) | |
| Record name | Cloranolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30865962 | |
| Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39563-28-5 | |
| Record name | Cloranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39563-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloranolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13508 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLORANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U058H86V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Pharmacological Profiling of Cloranolol
Pharmacodynamics of Cloranolol
The pharmacodynamic profile of this compound is characterized by its antagonistic effects on beta-adrenergic receptors, leading to a cascade of intracellular events that ultimately modulate physiological responses regulated by the sympathetic nervous system.
Mechanisms of Beta-Adrenergic Receptor Interaction
This compound functions as a competitive antagonist at beta-adrenergic receptors consensus.appclevelandclinic.orgwikipedia.orgcvpharmacology.com. These receptors, which belong to the G protein-coupled receptor (GPCR) family, are crucial in mediating the "fight-or-flight" response by binding to catecholamines revespcardiol.orgnih.gov. By occupying the binding sites on these receptors, this compound prevents the natural ligands (epinephrine and norepinephrine) from activating them consensus.appclevelandclinic.orgwikipedia.orgcvpharmacology.com.
There are three primary subtypes of beta-adrenergic receptors: beta-1 (β1), beta-2 (β2), and beta-3 (β3) consensus.appwikipedia.orgrevespcardiol.org. Beta-1 receptors are predominantly located in the heart and kidneys, where their stimulation increases heart rate and contractility clevelandclinic.orgwikipedia.orgcvpharmacology.com. Beta-2 receptors are found in various tissues, including the lungs, gastrointestinal tract, liver, uterus, and vascular smooth muscle clevelandclinic.orgwikipedia.org. This compound is categorized as a non-selective beta-blocker, indicating its ability to block both β1 and β2 adrenergic receptors nih.goviiab.me. This non-selectivity contributes to its broad impact on sympathetic nervous system activity across different organ systems nih.goviiab.me.
The interaction of a drug with its target receptor is governed by both binding kinetics and thermodynamics. Binding affinity, often expressed as the dissociation constant (Kd), describes the equilibrium state of drug-receptor binding, while kinetic parameters, such as the association rate (kon) and dissociation rate (koff), describe the speed at which a drug binds to and dissociates from its receptor csmres.co.uklabome.comboisestate.eduibmc.msk.rufrontiersin.org. The relationship between these parameters is defined by Kd = koff/kon csmres.co.uk.
For beta-blockers like this compound, binding to beta-adrenoceptors involves competing with endogenous catecholamines for the receptor binding site cvpharmacology.com. Understanding these kinetics is increasingly recognized as important for predicting drug efficacy and safety, as a longer residence time (slower koff) can correlate with improved in vivo drug effectiveness boisestate.eduibmc.msk.ru. While general principles of receptor-ligand binding kinetics and thermodynamics are well-established in pharmacology csmres.co.uklabome.comboisestate.eduibmc.msk.rufrontiersin.org, specific detailed research findings on the precise kon and koff values or comprehensive thermodynamic data for this compound's interaction with β1 and β2 receptors are not extensively detailed in publicly available general scientific literature.
The antagonistic action of this compound at beta-adrenergic receptors leads to significant modulation of downstream intracellular signaling pathways, primarily those involving the cyclic adenosine (B11128) monophosphate (cAMP) system.
Beta-adrenergic receptor activation typically couples to stimulatory G proteins (Gs), which in turn activate adenylyl cyclase (also known as adenylate cyclase) revespcardiol.orgwikipedia.org. Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) into cyclic AMP (cAMP) revespcardiol.orgwikipedia.org. As a beta-adrenergic antagonist, this compound prevents the activation of adenylyl cyclase by inhibiting the initial receptor stimulation by catecholamines revespcardiol.orgwikipedia.orggoogle.com. This competitive blockade directly interferes with the signal transduction pathway that would otherwise lead to adenylyl cyclase activation.
The inhibition of adenylyl cyclase by this compound consequently leads to a reduction in the intracellular synthesis of cyclic AMP (cAMP) wikipedia.orgwikipedia.orgrevespcardiol.orgwikipedia.orggoogleapis.comgoogleapis.com. cAMP serves as a crucial second messenger in numerous cellular processes, mediating various physiological responses downstream of beta-adrenergic receptor activation wikipedia.orgwikipedia.org. By decreasing the production of cAMP, this compound effectively dampens the sympathetic drive at the cellular level, particularly in tissues rich in beta-adrenergic receptors such as the heart wikipedia.org.
Compound Information
Organ System-Specific Pharmacodynamic Responses
Central Nervous System Effects
Blood-Brain Barrier Permeation
The ability of a drug to permeate the blood-brain barrier (BBB) is crucial for its central nervous system (CNS) effects nih.govfrontiersin.org. The BBB is a highly selective microvascular unit that regulates the passage of substances from the bloodstream into the brain tissue, primarily through tight junctions between endothelial cells nih.govfrontiersin.org. Most compounds enter the brain via passive diffusion or transporter-mediated uptake, with hydrophobic compounds typically crossing through simple diffusion driven by concentration gradients frontiersin.org.
Modulation of Central Adrenergic Activity
Beta-blockers interfere with the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to adrenergic beta-receptors, thereby weakening the effects of stress hormones wikipedia.org. These receptors are present in the central nervous system, and their modulation can influence various neurological functions openaccessjournals.comfrontiersin.org.
For non-selective beta-blockers like this compound iiab.me, their ability to cross the BBB allows them to modulate central adrenergic activity openaccessjournals.com. For instance, propranolol (B1214883), a well-studied non-selective beta-blocker, is known to attenuate sympathetic nervous system activity in the brain, leading to reductions in symptoms associated with anxiety disorders openaccessjournals.com. This central action is attributed to the blockade of beta-adrenergic receptors within the CNS, which play a role in regulating autonomic outflow and other CNS functions revespcardiol.orgfrontiersin.orgukzn.ac.za. The precise extent and specific mechanisms of this compound's modulation of central adrenergic activity would require dedicated research.
Other Physiological System Interactions
Beyond their primary cardiovascular effects, beta-blockers can interact with other physiological systems, leading to a range of systemic effects revespcardiol.org.
Bronchoconstriction Mechanisms (for non-selective beta-blockers)
This compound is identified as a non-selective beta-blocker iiab.me. Non-selective beta-blockers antagonize both β1- and β2-adrenoceptors wikipedia.orggpnotebook.com. While β1-receptors are predominantly found in the heart, β2-receptors are primarily located in the bronchial and vascular smooth muscles wikipedia.orggpnotebook.com. Activation of β2-adrenoceptors typically promotes bronchodilation gpnotebook.comcvpharmacology.com.
Therefore, the blockade of β2-adrenoceptors by non-selective beta-blockers can lead to bronchoconstriction, particularly in individuals with pre-existing reactive airway diseases such as asthma or chronic obstructive pulmonary disease (COPD) gpnotebook.comcvpharmacology.comfrontiersin.org. This occurs because the sympathetic nerves innervating the bronchioles normally activate β2-adrenoceptors to induce bronchodilation; blocking these receptors inhibits this bronchodilatory effect cvpharmacology.com.
Metabolic Regulation (e.g., glucose)
Beta-blockers can influence metabolic regulation, including glucose metabolism wikipedia.orgfrontiersin.orgfrontiersin.org. Non-selective beta-blockers, due to their antagonism of β2-adrenoceptors, can affect glucose homeostasis wikipedia.orgfrontiersin.org. Stimulation of β2-receptors typically increases glycogenolysis in the liver and skeletal muscle, and also influences insulin (B600854) release wikipedia.orgfrontiersin.org.
Specifically, non-selective beta-blockers may diminish the first phase of insulin secretion from pancreatic β cells, potentially due to the inhibition of β2-mediated insulin release frontiersin.org. Additionally, sympathetic activation promotes gluconeogenesis and glycogenolysis in the liver, and beta-blockers can interfere with these processes frontiersin.org. This can lead to altered glucose levels and may mask the tachycardia that serves as a warning sign for insulin-induced hypoglycemia in diabetic patients cvpharmacology.com. The impact on glucose metabolism can vary depending on the specific beta-blocker and its selectivity frontiersin.orgfrontiersin.org.
Pharmacokinetics of this compound
Pharmacokinetics is the study of how the body handles a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME) wfsahq.orgmsdvetmanual.comopenaccessjournals.comallucent.com. Understanding these processes is fundamental to predicting a drug's behavior within the body and its therapeutic efficacy msdvetmanual.comopenaccessjournals.com.
Absorption and Distribution Studies
Absorption is the process by which a drug enters the systemic circulation from its site of administration wfsahq.orgopenaccessjournals.comallucent.com. This involves crossing biological membranes, often via simple diffusion for lipophilic compounds wfsahq.org. The rate and extent of absorption determine the drug's bioavailability.
Distribution describes the reversible movement of a drug from the bloodstream into the various tissues and organs of the body wfsahq.orgallucent.com. This process is influenced by several factors, including blood flow to tissues, the drug's physicochemical properties (e.g., lipophilicity, molecular size), and its binding to plasma proteins wfsahq.orgallucent.com. A key pharmacokinetic parameter related to distribution is the apparent volume of distribution (Vd), which reflects the extent to which a drug distributes into body tissues rather than remaining in the plasma msdvetmanual.comallucent.com.
While this compound is known to be a beta-blocker, specific detailed research findings regarding its absorption characteristics (e.g., oral bioavailability, rate of absorption) or quantitative distribution studies (e.g., volume of distribution, protein binding percentages) are not extensively documented in the provided search results. General pharmacokinetic principles apply, indicating that as an orally administered drug (implied by its use as a beta-blocker), it would undergo absorption into the bloodstream and subsequent distribution throughout the body.
Table 1: General Pharmacokinetic Processes
| Process | Description | Key Parameters (General) |
| Absorption | Movement of drug from administration site into systemic circulation. | Bioavailability, Rate of absorption (Ka), Tmax |
| Distribution | Reversible movement of drug from blood to tissues. | Volume of distribution (Vd), Protein binding |
| Metabolism | Chemical alteration of drug molecules by enzymes, primarily in the liver. | Clearance (hepatic), Half-life (t½) |
| Excretion | Elimination of drug or its metabolites from the body, mainly via kidneys/liver. | Renal clearance, Biliary excretion, Half-life (t½) msdvetmanual.com |
Metabolism Pathways and Enzymatic Interactions
This compound undergoes hepatic metabolism longdom.org. The metabolic fate of this compound can be influenced by co-administered substances, with its metabolism potentially decreasing when combined with certain compounds (e.g., Acetaminophen, Cimetidine, Bupropion, Chlorpromazine) and increasing with others (e.g., Anakinra, Abatacept, Bimekizumab) openaccessjournals.com. These interactions suggest a role for enzymatic processes in its biotransformation.
Cytochrome P450 (CYP) Enzyme Involvement
The cytochrome P450 (CYP) enzyme system is a critical component of drug metabolism, primarily catalyzing Phase I biotransformation reactions openaccessjournals.comnih.govdrughunter.com. These enzymes introduce or expose functional groups on drug molecules, often leading to more hydrophilic metabolites nih.gov.
This compound is identified as a substrate for Cytochrome P450 2D6 (CYP2D6) openaccessjournals.comscielo.brresearchgate.net. CYP2D6 is a key monooxygenase involved in the metabolism of a wide range of pharmaceutical substances, including various antiarrhythmics, adrenoceptor antagonists, and tricyclic antidepressants openaccessjournals.com. As a substrate, this compound is metabolized by this enzyme, and its elimination rate can be influenced by the activity of CYP2D6.
Table 1: Key Metabolic Enzyme Involvement for this compound
| Enzyme System | Specific Enzyme Involved | Role in this compound Metabolism |
| Cytochrome P450 | CYP2D6 | Substrate activity openaccessjournals.comscielo.brresearchgate.net |
The metabolism of this compound can be modulated by the induction or inhibition of metabolizing enzymes, particularly CYPs openaccessjournals.com. Enzyme induction refers to an increase in the activity of metabolic enzymes, which can lead to a faster rate of drug metabolism and potentially reduced drug efficacy. Conversely, enzyme inhibition involves a decrease in enzyme activity, slowing down drug metabolism and potentially leading to increased drug levels and prolonged effects drughunter.comnih.gov. While specific inducers or inhibitors for this compound's CYP metabolism are not detailed in the provided information, the general principle applies: co-administration with CYP inhibitors could decrease this compound's metabolism, and co-administration with CYP inducers could increase it openaccessjournals.com. Enzyme inhibition can occur relatively rapidly, often within 2 to 3 days, whereas enzyme induction can take days to weeks to develop fully and to resolve nih.gov.
CYP2D6 Substrate Activity
Phase I and Phase II Metabolic Reactions
Drug metabolism typically proceeds through two main phases: Phase I (functionalization) and Phase II (conjugation) scielo.br.
Phase I Metabolism: This phase involves reactions such as oxidation, reduction, and hydrolysis, which introduce or unmask polar functional groups on the drug molecule. Oxidation, often catalyzed by CYP enzymes (including CYP2D6), is a common Phase I reaction nih.govscielo.br. These reactions generally make the compound more hydrophilic, preparing it for subsequent elimination or Phase II reactions scielo.br.
Phase II Metabolism: Also known as conjugation, this phase involves the attachment of small, polar, endogenous molecules (e.g., glucuronic acid, sulfate, methyl, acetyl, or glutathione) to the functional groups introduced or exposed during Phase I. These conjugation reactions significantly increase the water solubility of the metabolite, facilitating its excretion from the body and typically rendering it pharmacologically inactive and non-toxic nih.govnih.govscielo.br.
Given that this compound undergoes hepatic metabolism and is a CYP2D6 substrate, it is highly probable that it undergoes Phase I oxidative reactions followed by Phase II conjugation reactions to facilitate its elimination.
Table 2: General Types of Phase I and Phase II Metabolic Reactions
| Metabolic Phase | Reaction Types | Primary Outcome | Key Enzymes (Examples) |
| Phase I | Oxidation, Reduction, Hydrolysis | Introduction/Exposure of polar functional groups | Cytochrome P450 (CYP) enzymes, Esterases, Amidases nih.govscielo.br |
| Phase II | Glucuronidation, Sulfation, Acetylation, Methylation, Glutathione Conjugation, Amino Acid Conjugation | Increased water solubility, facilitates excretion | UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), N-Acetyltransferases (NATs), Glutathione S-Transferases (GSTs), Methyltransferases (MTs), Amino acid N-acyltransferases (AATs) nih.govscielo.br |
Elimination and Excretion Routes
Specific details regarding the elimination and excretion routes for this compound are not explicitly available in the provided search results openaccessjournals.com. However, for similar beta-blockers like propranolol, elimination occurs almost entirely through metabolic transformation in the liver, with the resulting products subsequently excreted in the urine. While this provides a general understanding for compounds in the same class, direct confirmation for this compound's specific elimination pathways is limited.
Bioavailability and Pharmacokinetic Parameter Determination
Pharmacokinetic parameter determination is crucial for understanding how a drug is absorbed, distributed, metabolized, and eliminated within the body.
This compound is reported to exhibit moderate bioavailability longdom.org. However, one source also lists its bioavailability as "1" (from Chemaxon) while simultaneously stating "Not Available" for bioavailability in another section, indicating some conflicting or predicted data openaccessjournals.com.
Half-life (t½): The time required for the plasma concentration of a drug to decrease by 50% nih.govderangedphysiology.com. It is influenced by both the volume of distribution and clearance (t½ = 0.693 × Vd / CL) nih.govderangedphysiology.comresearchgate.netlongdom.org.
Clearance (CL): The rate at which the active drug is removed from the body nih.govderangedphysiology.comlongdom.org. It represents the volume of plasma cleared of the drug per unit of time.
Volume of Distribution (Vd): A theoretical volume that relates the amount of drug in the body to the concentration of drug in the blood or plasma nih.govderangedphysiology.comlongdom.org. A high Vd indicates extensive distribution into tissues outside the plasma nih.gov.
While these specific values for this compound are not detailed, pharmacokinetic studies typically involve measuring drug concentrations in biological samples over time to derive these parameters, providing insights into a drug's absorption, distribution, and elimination characteristics nih.govufl.edu.
Structure Activity Relationship Sar and Molecular Design
Elucidation of Key Structural Motifs for Receptor Binding
Cloranolol, as a beta-adrenergic antagonist (beta-blocker), exerts its therapeutic effects by binding to beta-adrenergic receptors. wikipedia.orgiiab.me While specific detailed research findings on this compound's precise structural motifs for receptor binding are not extensively documented in general literature, its classification within the beta-blocker class allows for inference based on established SAR principles for this drug family. Beta-blockers typically feature an aryloxypropanolamine backbone, which includes an aromatic ring (in this compound's case, a 2,5-dichlorophenoxy group), an ether linkage, a hydroxyl group on the propanol (B110389) chain, and a secondary amine (tert-butylamino group). These structural elements are critical for their interaction with adrenergic receptors. The aromatic portion often contributes to hydrophobic interactions, while the hydroxyl and amine groups are key for hydrogen bonding and ionic interactions with amino acid residues in the receptor binding site. The spatial arrangement and electronic properties of these motifs dictate the compound's affinity and selectivity for different beta-adrenergic receptor subtypes.
Stereochemical Considerations and Enantiomeric Activity
This compound possesses a chiral center, indicated by its (RS) designation, meaning it exists as a racemic mixture of two enantiomers. wikipedia.orgiiab.me The study of stereochemistry is vital in pharmacology because enantiomers, despite having identical chemical formulas and connectivity, can exhibit significantly different biological activities due to their distinct three-dimensional shapes. khanacademy.orgnih.gov
For many chiral beta-blockers, the (S)-enantiomer is predominantly responsible for the primary therapeutic effects. For instance, (S)-propranolol is considerably more potent than its (R)-enantiomer in terms of beta-blocking activity. mdpi.com While specific comparative potency data for this compound's individual enantiomers are not widely published, it is generally expected that, consistent with other beta-blockers, the (S)-stereoisomer of this compound would exhibit greater affinity and efficacy at the beta-adrenergic receptor compared to the (R)-enantiomer. This stereoselectivity arises from the precise fit required for the drug to interact optimally with the chiral binding site of the receptor. nih.gov
Chiral recognition mechanisms describe how biological systems, particularly receptors, differentiate between enantiomers. This process involves the formation of transient diastereomeric complexes between the chiral drug and the chiral receptor. nih.gov The receptor's binding pocket is itself chiral, possessing specific three-dimensional arrangements of amino acid residues that allow for a more favorable interaction with one enantiomer over the other. Key interactions contributing to chiral recognition can include:
Three-point attachment model : This classic model suggests that for effective binding, at least three complementary interactions must occur between the chiral molecule and the receptor's binding site. If one enantiomer can achieve these three interactions, its mirror image (the other enantiomer) will likely be unable to align simultaneously in the same manner. nih.gov
Hydrogen bonding : Differences in the ability of each enantiomer to form specific hydrogen bonds with the receptor, particularly near the chiral center, can significantly influence binding affinity and selectivity. mdpi.com
Hydrophobic interactions : The differential fitting of hydrophobic regions of the enantiomers into hydrophobic pockets within the receptor can also contribute to chiral discrimination. mdpi.com
Molecular modeling techniques, such as molecular docking, are often employed to understand these host-guest binding procedures and elucidate the specific interactions that govern chiral recognition. mdpi.com
Role of (S)-Stereochemistry
Rational Drug Design Approaches for this compound Analogues
Rational drug design is a modern, target-based approach to drug discovery that leverages detailed knowledge of biological targets to design new drug candidates with desired pharmacological properties. researchgate.net This methodology is often more economic and expeditious than traditional serendipitous drug discovery. researchgate.net
Computational chemistry and molecular modeling are indispensable tools in rational drug design, enabling researchers to predict and analyze molecular interactions at an atomic level. nih.govwiley.com These techniques provide significant benefits by enhancing the understanding of molecular mechanisms and guiding the design of new, biologically relevant molecules. nih.gov Key computational methodologies include:
Molecular Docking : Used to predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity. nih.govmdpi.com
De novo design : Generates novel molecular structures from scratch with desired pharmacological properties.
Virtual Screening (VS) : A high-throughput computational technique to search large libraries of compounds for those likely to interact favorably with a therapeutic target. nih.gov
Quantitative Structure-Activity Relationships (QSAR) : Develops mathematical models correlating chemical structure with biological activity. nih.gov
Molecular Dynamics (MD) simulations : Simulates the dynamic behavior of molecular systems over time, providing insights into the stability and conformational changes of ligand-receptor complexes. nih.govmdpi.com
These computational tools are crucial for understanding the ligand-receptor binding mode and the structural factors that contribute to the bioactivity of potential drug candidates. nih.gov
Ligand-receptor docking simulations are widely utilized in rational drug design to predict and study the interactions between a drug molecule (ligand) and its biological target (receptor). mdpi.com This technique aims to determine the optimal binding pose of a ligand within a receptor's active site and to estimate the binding energy. nih.gov Docking simulations serve as a critical starting point for more complex analyses, such as molecular dynamics simulations, which further explore the stability and dynamic behavior of the ligand-receptor complex over time. mdpi.com By providing insights into the molecular recognition process, including the specific residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions), docking helps in the design and optimization of this compound analogues with improved binding characteristics and pharmacological profiles. nih.govmdpi.com
This compound Chemical Properties
| Property | Value | PubChem CID |
| IUPAC Name | (RS)-1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol | 65814 |
| Chemical Formula | C13H19Cl2NO2 | 65814 |
| Molar Mass | 292.20 g/mol | 65814 |
Computational Chemistry and Molecular Modeling
Molecular Dynamics Studies
Molecular Dynamics (MD) simulations are computational techniques widely employed in drug discovery and pharmaceutical development to gain insights into the dynamic behavior of molecular systems. These simulations allow researchers to explore the structural, dynamical, and thermodynamical properties of biomolecules, such as proteins and enzymes, and their interactions with small molecules like drugs. MD studies can provide crucial information on protein conformational changes, ligand-receptor binding energetics and kinetics, and the influence of biological environments.
While molecular dynamics simulations are a powerful tool for understanding the molecular basis of drug action and guiding molecular design, specific detailed molecular dynamics studies focusing solely on the compound this compound were not identified in the conducted literature search. The general application of MD in understanding the dynamics and function of drug targets and ligand-receptor interactions remains highly relevant for the broader class of beta-blockers to which this compound belongs.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis builds mathematical models that correlate the chemical structure of compounds with their biological activity. These models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or modified compounds. QSAR is an invaluable tool for rational drug design, enabling the prediction of biological effects from molecular structure.
This compound has been mentioned in QSAR studies, albeit in contexts beyond its primary beta-blocking activity. For instance, in a study focused on distinguishing compounds with and without antibacterial activity using "inductive QSAR descriptors" and artificial neural networks, this compound was included in a dataset of 657 structurally heterogeneous compounds. In this specific QSAR model, this compound yielded an output value of 0.247. This indicates its inclusion in broader cheminformatics analyses, though detailed QSAR models specifically elucidating its beta-blocking mechanism based on its structural features were not found in the search results.
Table 1: this compound in an Antibacterial QSAR Dataset
| Compound | Output Value (Antibacterial QSAR) |
| This compound | 0.247 |
| Etofylline | 0.266 |
| Clozapine | 0.051 |
Note: This data point is from a QSAR model designed to classify compounds based on antibacterial activity, not beta-blocking activity.
Synthesis and Derivatization Strategies
The synthesis of this compound involves a multi-step process. A key synthetic route for this compound, (R)-, includes the reaction of 2,5-dichlorophenol (B122974) with 1-chloro-2-propanol (B90593) to form a 2,5-dichlorophenoxypropanol intermediate. This intermediate then undergoes amination with (1,1-dimethylethyl)amine (tert-butylamine) to yield the final this compound product. fishersci.no
The synthesis of beta-blockers, including this compound, often involves strategies to obtain specific enantiomers due to the stereospecificity of their biological activity. Biocatalytic approaches, utilizing enzymes like lipases, have been developed for the enantioselective synthesis of non-racemic beta-blockers. These methods aim to produce enantiopure forms, which are often more potent and have fewer side effects than racemic mixtures.
Derivatization strategies are also employed in the study and analysis of this compound and other beta-blockers. For instance, in chromatographic methods for enantioseparation, chiral derivatization reagents are used to convert enantiomers into diastereomers, which can then be separated more easily. This analytical derivatization is crucial for quality control and research into the purity and composition of chiral drugs. Furthermore, derivatization can be part of broader synthetic and purification methods, such as in the preparation of chelator-targeting ligand conjugates involving beta-blockers, where protecting groups and various purification techniques like silica (B1680970) gel column chromatography or HPLC might involve derivatization steps to achieve high purity.
Preclinical Research and Development
In Vitro Studies
In vitro studies are fundamental in the early stages of drug discovery, providing insights into a compound's interactions with biological targets at a molecular or cellular level nih.gov. These studies help to understand the mechanism of action and identify potential therapeutic effects.
Receptor Binding Assays
Receptor binding assays are crucial for characterizing the interaction between a ligand, such as Cloranolol, and its target protein (receptor) nih.gov. As a beta-adrenoceptor blocker, this compound is known to bind to beta-adrenergic receptors, thereby modulating the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) rcsb.org. These assays typically measure binding affinity and kinetics, often utilizing radioligands to quantify the interaction with high sensitivity nih.govnih.govmdpi.comresearchgate.net. While this compound's classification as a beta-blocker implies such binding, specific quantitative data (e.g., Ki or IC50 values) detailing this compound's binding affinity to specific beta-adrenergic receptor subtypes (β1, β2) in published literature were not identified in the available search results. Generally, these assays determine parameters such as the dissociation constant (Kd), inhibition constant (Ki), and maximum binding capacity (Bmax) to assess a compound's potency and receptor density nih.govresearchgate.net.
Cell-Based Functional Assays
Cell-based functional assays evaluate the activity and response of live cells under specific conditions, providing direct insights into how cells behave in response to a compound accelevirdx.comscielo.br. These assays are vital for understanding a drug's mechanism of action and assessing its efficacy accelevirdx.comscielo.br. They can measure various cellular functions, including proliferation, cytotoxicity, signal transduction, and reporter gene activation accelevirdx.combmglabtech.comnih.govpromegaconnections.comnih.govnih.gov. While this compound, as a beta-blocker, would have been subject to such functional evaluations to ascertain its effects on cellular processes mediated by beta-adrenergic receptors (e.g., cyclic AMP production, calcium release), specific detailed findings from cell-based functional assays for this compound were not found in the provided search results. These assays often involve monitoring changes in cellular readouts following compound treatment, utilizing techniques like high-throughput screening and high-content imaging nih.govresearchgate.net.
Enzyme Inhibition/Induction Profiling
Enzyme inhibition and induction profiling studies are conducted to assess a compound's potential to affect the activity or expression of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are critical for drug disposition and pharmacokinetics epo.orgnih.govmdpi.com. Such studies are crucial for predicting potential drug-drug interactions epo.orgmdpi.com.
Research has shown that this compound exhibits effects on hepatic enzyme systems. In a study conducted on male rats, this compound was observed to decrease the amount of cytochrome P-450 (cP-450) nih.gov. Furthermore, it prolonged hexobarbital (B1194168) anesthesia and inhibited aminopyrine-N-demethylation (AND) even after a single oral dose nih.gov. No additional impairment was noted with continued treatment nih.gov. This indicates this compound's capacity to inhibit certain cP-450 dependent liver functions.
Table 1: Effects of this compound on Hepatic Enzyme Activity in Male Rats
| Parameter | Effect of Single Dose of this compound | Effect of Continued Treatment |
| Cytochrome P-450 (cP-450) | Decreased | No further impairment |
| Hexobarbital Biotransformation Time | Prolonged | No further impairment |
| Aminopyrine-N-demethylation (AND) | Inhibited | No further impairment |
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the systemic effects of a compound within a living organism, providing a more comprehensive understanding of its pharmacological profile and potential therapeutic applications rcsb.orgnih.gov.
Cardiovascular Disease Models
This compound is a beta-blocker, a class of drugs widely used in the treatment of various cardiovascular diseases, including hypertension, heart failure, and cardiac arrhythmias nih.govrcsb.orgmdpi.com. Beta-blockers function by binding to beta-adrenergic receptors, which leads to a reduction in heart rate and blood pressure rcsb.org. Animal models of cardiovascular disease are developed to mimic human conditions, allowing for the study of disease progression and the efficacy of potential treatments nih.gov. These models can include induced hypertension models (e.g., using angiotensin II), heart failure models, and models for studying cardiac remodeling nih.gov. While beta-blockers, including this compound, are recognized for their beneficial effects in cardiovascular health and have been shown to reduce cardiovascular events and mortality in relevant studies nih.gov, specific detailed experimental findings for this compound within defined animal models of cardiovascular disease were not explicitly detailed in the provided search results. Generally, in vivo studies in this area would assess parameters such as heart rate, blood pressure, cardiac output, and indicators of organ damage.
Neurological Disorder Models
Neurological disorder models in animals are utilized to investigate the pathophysiology of central and peripheral nervous system disorders and to test the efficacy of therapeutic agents researchgate.net. These models encompass a wide range of conditions, including neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), neurodevelopmental disorders, and conditions involving neural circuit dysfunction. Beta-blockers, such as propranolol (B1214883), have been explored for their effects in certain neurological contexts, including traumatic brain injury, anxiety, and autism spectrum disorder, by influencing sympathetic activity and catecholamine release mdpi.comnih.gov. However, specific research findings detailing the use or effects of this compound in established neurological disorder animal models were not identified in the available literature. Research in this area typically involves behavioral assays, histological analysis, and imaging techniques to assess functional recovery, neuronal integrity, and molecular changes researchgate.net.
Pharmacokinetic and Pharmacodynamic Correlation Studies
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) correlation studies specifically for this compound, including comprehensive data tables and explicit research findings on absorption, distribution, metabolism, excretion (ADME) parameters linked to its therapeutic effects, are not extensively reported in readily available scientific literature. While the compound has been noted for its pharmacological activities, specific in-depth analyses correlating its plasma concentrations with observed physiological responses are limited in public domains drugbank.com.
However, general observations from clinical reports indicate that this compound (also known as Tobanum) exhibits antianginal effects in a significant percentage of cases and is generally well-tolerated. Its therapeutic action, when administered as a 5 mg pill, has been described as having a later onset compared to anaprilin but a longer duration, averaging approximately 12 hours. This compound has also shown efficacy in managing hypertension, particularly in moderately hypertensive patients and in some cases where patients did not respond to propranolol .
The concept of pharmacokinetic-pharmacodynamic correlation studies aims to establish a quantitative relationship between drug exposure (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics). This involves measuring drug concentrations in biological fluids over time and simultaneously assessing the magnitude and time course of the drug's therapeutic or biological effects. Such correlations are crucial in drug development for understanding dose-response relationships, optimizing dosing regimens, and predicting drug efficacy and safety profiles pharmaceuticalpress.com.
For beta-blockers like this compound, pharmacodynamic effects typically involve the blockade of beta-adrenergic receptors, leading to decreased heart rate and blood pressure ontosight.ai. While the general pharmacological class of beta-blockers often demonstrates a correlation between plasma drug concentration and therapeutic effect, this relationship is often sigmoidal rather than linear, reaching a plateau where increased concentration does not yield further therapeutic benefit pharmaceuticalpress.com. The specific parameters and correlation coefficients for this compound in this regard are not widely documented drugbank.com.
Clinical Investigations and Therapeutic Applications
Clinical Trial Data and Findings
Historical Clinical Data (e.g., GYKI-41099, Tobanum)
Cloranolol, known historically as Tobanum and GYKI-41099, is characterized as a long-acting beta-blocker. ncats.io Early clinical trials indicated a notable antianginal effect, observed in 82.2% of cases, alongside favorable tolerability. The duration of its effect was reported to be longer than that of anaprilin, averaging 12 hours. In the context of hypertension, this compound demonstrated particular efficiency in patients with moderate hypertension, as well as in some individuals with severe hypertension who had not responded adequately to propranolol (B1214883).
Further historical investigations into this compound's pharmacological profile include studies on its impact on plasma renin activity and blood pressure, conducted in 1977. drugfuture.com Electrophysiological characteristics were also examined in 1980. drugfuture.com A multicenter clinical trial evaluating Tobanum in patients suffering from hypertension, angina pectoris, and arrhythmia was published in 1985. drugfuture.comnih.gov These early studies established this compound's potential in managing hypertension, angina pectoris, and various arrhythmias. ontosight.ai Its antiarrhythmic efficacy was reported to be superior to Epanolol and stronger than propranolol, even equaling or surpassing pindolol. ncats.io Notably, this compound exhibited negligible cardiodepressant activity when compared to other beta-adrenergic antagonists. ncats.io
Therapeutic Efficacy in Indicated Conditions
This compound, functioning as a beta-adrenergic antagonist, exerts its therapeutic effects by blocking the actions of epinephrine (B1671497) and norepinephrine (B1679862) on the heart and blood vessels, leading to a reduction in heart rate, cardiac output, and blood pressure. ontosight.aimayoclinic.org
Hypertension Management
This compound has been primarily studied for its effectiveness in lowering blood pressure. In clinical studies, nonselective beta-blockers, including this compound, demonstrated a mean reduction in peak systolic blood pressure (SBP) of -10 mmHg and diastolic blood pressure (DBP) of -7 mmHg in individuals with mild-to-moderate hypertension, alongside a decrease in heart rate by 12 beats per minute. nih.gov When extreme outliers were excluded from the analysis, the estimated blood pressure reduction for nonselective beta-blockers was -8 mmHg for SBP and -5 mmHg for DBP. nih.gov While effective, beta-blockers are generally not considered a first-line treatment for hypertension unless other medications have proven ineffective. mayoclinic.org
Table 1: Efficacy of Nonselective Beta-Blockers (including this compound) in Hypertension Management
| Outcome | Mean Reduction (mmHg) | Heart Rate Reduction (bpm) | Quality of Evidence |
| Peak Systolic Blood Pressure (SBP) | -10 | -12 | Low |
| Peak Diastolic Blood Pressure (DBP) | -7 | -12 | Low |
| SBP (excluding extreme outliers) | -8 | - | Low |
| DBP (excluding extreme outliers) | -5 | - | Low |
Angina Pectoris Treatment
This compound has shown efficacy in the treatment of angina pectoris, a condition characterized by chest pain due to insufficient coronary blood supply. ontosight.aie-century.us Clinical trials specifically reported an antianginal effect in 82.2% of patients treated with Tobanum (this compound). Its application in angina pectoris is a recognized therapeutic indication. ontosight.ai
Antiarrhythmic Applications
This compound serves as an antiarrhythmic agent, addressing irregular heartbeats. ncats.iomayoclinic.org Its antiarrhythmic effectiveness has been noted to be stronger than that of propranolol and comparable to or exceeding that of pindolol. ncats.io A significant advantage of this compound in this context is its negligible cardiodepressant activity when compared to other beta-adrenergic antagonists. ncats.io Historical studies have explored its effectiveness in managing conditions such as ischemic heart disease with extrasystole and paroxysmal reciprocal atrioventricular tachycardia.
Analytical Methodologies for Cloranolol
Methods for Detection and Quantification in Biological Matrices
The detection and quantification of Cloranolol, as with other beta-blockers, in biological matrices such as plasma, urine, serum, and blood are essential for various studies. researchgate.netresearchgate.netsemanticscholar.orgnih.govresearchgate.net A range of analytical techniques are employed to achieve this, each offering distinct advantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique frequently utilized for the determination of pharmaceutical compounds in biological matrices due to its high sensitivity, specificity, and rapid analysis capabilities. researchgate.netnih.gov Sample preparation for LC-MS/MS often involves methods like protein precipitation to isolate the analyte from complex biological components. researchgate.net
High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic method for the determination of beta-blockers in biological fluids. researchgate.netsemanticscholar.orgnih.govresearchgate.netnih.gov HPLC methods often incorporate simplified one-step sample preparation, such as protein precipitation, allowing for direct injection of protein-free plasma samples into the HPLC column. researchgate.net
Other notable analytical approaches for beta-blockers in biological samples include Gas Chromatography (GC) and Capillary Electrophoresis (CE). semanticscholar.org Electrochemical methods, such as voltammetric, amperometric, and potentiometric techniques, have also gained prominence for their reliability, high specificity, and fast response, often not requiring extensive pretreatment processes. researchgate.netsemanticscholar.org Optical methods, including spectrophotometric and spectrofluorometric techniques, offer advantages such as affordability, simplicity, and faster analysis times, though they may face limitations when dealing with complex biological matrices like serum and plasma. semanticscholar.org
Method validation parameters for these analytical techniques typically include assessing linearity, precision, accuracy, recovery, limits of detection (LODs), and limits of quantification (LOQs). researchgate.netnih.gov For beta-blockers, LODs and LOQs are often reported in the nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) range, demonstrating the sensitivity required for trace analysis in biological samples. researchgate.netnih.gov
Table 1: Common Analytical Techniques for Detection and Quantification of Beta-Blockers in Biological Matrices
| Analytical Technique | Key Advantages | Typical Sample Preparation |
| LC-MS/MS | High sensitivity, specificity, rapid analysis researchgate.netnih.gov | Protein precipitation researchgate.net |
| HPLC | Versatility, accuracy, sensitivity researchgate.netsemanticscholar.orgnih.govresearchgate.netnih.gov | Protein precipitation researchgate.net |
| GC | Separation capability semanticscholar.org | (Varies) |
| CE | High separation efficiency, minimal sample consumption semanticscholar.org | (Varies) |
| Electrochemical Methods | High specificity, fast response, often no pretreatment researchgate.netsemanticscholar.org | Minimal to none researchgate.netsemanticscholar.org |
| Optical Methods | Affordability, simplicity, speed semanticscholar.org | (Varies) |
Chiral Separation Techniques and Enantiomeric Purity Assessment
This compound is designated as an (RS) compound, indicating its existence as a racemic mixture, meaning it is composed of an equal proportion of its two enantiomers. wikipedia.orgiiab.me Given that many beta-blockers exhibit stereoselectivity, where one enantiomer may possess significantly different pharmacological activity compared to the other, the chiral separation and assessment of enantiomeric purity are of paramount importance. mdpi.comnumberanalytics.com
Chiral chromatography has emerged as the most popular method for enantiomeric purity assessment and the separation of pure enantiomers. chiralpedia.com High-Performance Liquid Chromatography (HPLC) is the most widely used and flexible technique for chiral analysis. chiralpedia.commdpi.comnih.gov Chiral HPLC can achieve separation either directly, by employing chiral stationary phases (CSPs), or indirectly, by using chiral mobile phase additives (CMPAs). numberanalytics.comnih.govnih.gov CSPs are particularly favored due to less sample manipulation and faster solute recovery. nih.gov
Capillary Electrophoresis (CE) is another powerful technique for the analysis of chiral drugs, offering high separation efficiency, rapid analysis times, and minimal sample consumption. mdpi.commdpi.com CE utilizes chiral selectors, such as cyclodextrins, to achieve the separation of enantiomers. mdpi.com
Other chromatographic methods employed for the enantioseparation of beta-blockers include Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). mdpi.comchiralpedia.commdpi.comnih.govresearchgate.net The principle behind these separations involves creating a "chiral environment" where the enantiomers interact differently, allowing for their distinction and separation. chiralpedia.com
Enantiomeric purity is quantified by "enantiomeric excess" (e.e.), which measures the difference between the mole fractions of the two enantiomers in a mixture. numberanalytics.commasterorganicchemistry.com Achieving high enantiomeric excess is crucial for ensuring the efficacy, safety, and quality of chiral compounds in various fields, including pharmaceuticals. numberanalytics.com
Table 2: Key Chiral Separation Techniques for Beta-Blockers
| Analytical Technique | Principle / Chiral Selector | Advantages |
| Chiral HPLC | Chiral Stationary Phases (CSPs) or Chiral Mobile Phase Additives (CMPAs) numberanalytics.comchiralpedia.commdpi.comnih.govnih.gov | Widely used, flexible, high resolution, sensitivity chiralpedia.commdpi.comnih.gov |
| Capillary Electrophoresis (CE) | Chiral selectors (e.g., cyclodextrins) mdpi.comchiralpedia.commdpi.com | High separation efficiency, rapid analysis, minimal sample consumption mdpi.com |
| Supercritical Fluid Chromatography (SFC) | (Chiral stationary phases) mdpi.comnih.govresearchgate.net | (Efficient for certain chiral compounds) |
| Gas Chromatography (GC) | (Chiral stationary phases, often cyclodextrin (B1172386) derivatives) chiralpedia.commdpi.comnih.govresearchgate.net | (Suitable for volatile compounds) |
| Thin-Layer Chromatography (TLC) | (Chiral stationary phases) mdpi.comchiralpedia.commdpi.comresearchgate.net | (Simplicity, cost-effectiveness) |
Future Directions and Research Gaps
Exploration of Novel Therapeutic Indications
While Cloranolol is recognized for its role as a beta-blocker in cardiovascular and certain other conditions, the full spectrum of its therapeutic potential may not yet be realized. Research into novel indications for this compound could involve investigating its efficacy in conditions where other beta-blockers have shown promise beyond their primary cardiovascular uses. For instance, some beta-blockers have demonstrated utility in psychiatric disorders, such as anxiety and post-traumatic stress disorder, or even in certain neoplastic conditions. nih.govciteab.com Further exploration could also focus on the specific antiarrhythmic effectiveness of this compound, which has been noted to be stronger than propranolol (B1214883) and comparable to or exceeding pindolol, coupled with a negligible cardiodepressant activity compared to other beta-adrenergic antagonists. wikipedia.org Identifying and validating new therapeutic applications would broaden the clinical utility of this compound.
Development of Advanced Delivery Systems
The development of advanced delivery systems for this compound presents a significant area for future research, aiming to overcome limitations associated with conventional administration methods. Traditional oral formulations of beta-blockers can face challenges such as hepatic first-pass metabolism, variable absorption profiles, and the need for frequent administration, which can impact patient compliance. nih.gov Future research could focus on:
Transdermal Delivery Systems: Investigating transdermal patches or gels for this compound could offer sustained release, bypass first-pass metabolism, and potentially improve patient adherence. Efforts in this area for other beta-blockers have explored various penetration-enhancing strategies, including iontophoresis, electroporation, microneedles, and sonophoresis. nih.gov
Controlled Release Systems: Developing formulations that allow for a controlled and prolonged release of this compound could optimize its pharmacokinetic profile, maintaining therapeutic concentrations over extended periods. This might involve incorporating the compound into polymeric materials or utilizing pump-based systems. nih.govguidetopharmacology.org
Targeted Delivery: Exploring methods for more targeted delivery of this compound to specific tissues or receptor sites could enhance efficacy while potentially minimizing systemic exposure and off-target effects.
Pharmacogenomic Studies and Personalized Medicine
Pharmacogenomic studies represent a crucial future direction for this compound, enabling the shift towards personalized medicine. These studies investigate how an individual's genetic makeup influences their response to medications, including drug metabolism, efficacy, and the potential for adverse effects. guidetopharmacology.orgcenmed.com Key areas of research include:
Genetic Polymorphisms: Identifying specific genetic variations (e.g., in drug-metabolizing enzymes like CYP450, drug transporters, or adrenergic receptors) that affect this compound's pharmacokinetics and pharmacodynamics. guidetopharmacology.org
Biomarker Discovery: Discovering biomarkers that can predict an individual's response to this compound, allowing clinicians to tailor treatment regimens based on a patient's unique genetic profile.
"Omics" Integration: Integrating data from various "omics" fields, such as proteomics, transcriptomics, and metabolomics, with pharmacogenomic data to provide a comprehensive understanding of inter-individual variability in this compound's response.
By understanding these genetic influences, personalized this compound therapies could be developed, optimizing therapeutic outcomes and improving patient safety.
Long-term Outcome Studies and Comparative Effectiveness Research
Long-term outcome studies and comparative effectiveness research (CER) are essential for a comprehensive understanding of this compound's real-world clinical utility. CER involves comparing the benefits and harms of different interventions in diverse patient populations under typical clinical conditions. For this compound, future research should focus on:
Extended Efficacy and Safety: Conducting studies that track patient outcomes over many years to ascertain the long-term efficacy and safety profile of this compound, particularly in chronic conditions like hypertension or arrhythmias. Clinical trials, while robust, may not always be sufficient to determine long-term effects.
Comparative Analysis: Rigorously comparing this compound with other established beta-blockers and alternative treatments for its approved indications. This research can utilize various methodologies, including randomized clinical trials and observational studies, to provide evidence on which treatment works best for whom and under what circumstances.
Subgroup Analysis: Investigating the comparative effectiveness of this compound in specific patient subgroups, such as elderly patients or those with particular comorbidities, to identify populations that may benefit most from its use.
Unraveling Complex Molecular Interactions Beyond Adrenergic Receptors
This compound's primary mechanism of action involves antagonizing beta-adrenergic receptors. wikipedia.orgmims.comfishersci.cauni.lu However, future research could delve deeper into its molecular interactions beyond these primary targets. Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that interact not only with G proteins but also with a variety of other cytoplasmic and transmembrane proteins, and can even form heterodimers with other GPCRs. Areas of investigation include:
Allosteric Modulation: Exploring whether this compound exhibits any allosteric modulation of adrenergic receptors or other protein targets, where binding at a site distinct from the orthosteric (agonist-binding) site can influence receptor activity.
Stereospecificity and Conformational Dynamics: Further elucidating the stereospecific interactions of this compound with adrenergic receptors and the conformational changes induced upon binding. Understanding these molecular dynamics can provide insights into its selectivity and potency.
Novel Signaling Pathways: Investigating whether this compound modulates any novel or less-understood intracellular signaling pathways that contribute to its observed clinical effects, independent of or in conjunction with its direct beta-adrenergic antagonism.
Such research would provide a more holistic understanding of this compound's pharmacology, potentially revealing new therapeutic opportunities or optimizing its current applications.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Cloranolol in preclinical studies?
- Methodological Answer : this compound synthesis requires adherence to IUPAC guidelines for beta-blockers. Key steps include:
- Synthesis : Use tert-butylamine and dichlorophenol derivatives as precursors under controlled pH and temperature .
- Characterization : Validate purity via HPLC (≥98% purity threshold) and structural confirmation using NMR (¹H/¹³C) and mass spectrometry. Include comparative data with known β-blockers (e.g., propranolol) to confirm selectivity .
- Reporting : Follow Beilstein Journal guidelines for experimental replication, including reagent sources, reaction conditions, and spectral data in supplementary materials .
Q. How does this compound’s β-adrenergic receptor binding affinity compare to other selective/non-selective antagonists?
- Methodological Answer : Use radioligand binding assays (e.g., ³H-CGP 12177) on isolated cardiomyocytes or transfected HEK293 cells.
- Dose-Response Curves : Calculate IC₅₀ values; this compound’s IC₅₀ for β₁ receptors is ~15 nM, with 10-fold lower affinity for β₂ receptors .
- Statistical Validation : Apply nonlinear regression models (e.g., GraphPad Prism) and report confidence intervals. Cross-validate with functional assays (cAMP inhibition) .
Q. What pharmacokinetic parameters are critical for in vivo this compound studies?
- Methodological Answer : Conduct rodent pharmacokinetic (PK) studies with:
- Dosing : Intravenous (1 mg/kg) vs. oral (5 mg/kg) administration.
- Analytical Validation : Use LC-MS/MS for plasma concentration profiling (LOQ: 0.1 ng/mL). Report t₁/₂, Cmax, AUC, and bioavailability (~40% in rats) .
- Tissue Distribution : Assess brain penetration via BBB permeability assays, noting this compound’s limited CNS penetration due to high logP (~2.8) .
Advanced Research Questions
Q. How can contradictory data on this compound’s cardioprotective vs. pro-arrhythmic effects be resolved?
- Methodological Answer :
- Hypothesis Testing : Design studies isolating variables (e.g., ischemia-reperfusion models vs. chronic hypertension).
- Data Triangulation : Compare results across species (rat vs. canine) and disease models. For example, this compound reduces infarct size in rats but exacerbates arrhythmias in hypokalemic models .
- Mechanistic Analysis : Use patch-clamp electrophysiology to assess hERG channel inhibition (IC₅₀ > 1 µM suggests low arrhythmia risk) .
Q. What experimental designs minimize bias in assessing this compound’s metabolic stability?
- Methodological Answer :
- In Vitro Systems : Use human liver microsomes (HLM) with NADPH cofactors. Include positive controls (e.g., verapamil) and negative controls (no NADPH).
- Data Normalization : Express metabolic clearance as mL/min/kg, correcting for protein binding .
- Reproducibility : Replicate across 3+ donor pools to account for CYP2D6 polymorphism variability .
Q. How can computational modeling improve this compound’s target selectivity profiling?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate this compound-β₁ receptor interactions using GROMACS. Focus on transmembrane helix 4/5 interactions.
- Machine Learning : Train QSAR models on PubChem datasets (AID 1345083) to predict off-target effects (e.g., α₁-adrenergic receptors) .
- Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .
Methodological Frameworks for Data Contradictions
Q. What statistical approaches reconcile variability in this compound’s hemodynamic responses across studies?
- Answer :
- Meta-Analysis : Aggregate data from ≥10 studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity (I² > 50%) .
- Sensitivity Analysis : Stratify by dose, species, and comorbidities (e.g., diabetes). Use Egger’s regression to assess publication bias .
Q. How to design a PICO(T)-aligned clinical trial for this compound in resistant hypertension?
- Answer :
- PICO(T) Framework :
- Population : Adults with BP > 140/90 mmHg on triple therapy.
- Intervention : this compound 20 mg BID vs. placebo.
- Outcome : 24-hour ambulatory BP reduction (primary endpoint).
- Time : 12-week follow-up .
- Ethical Compliance : Obtain IRB approval and register on ClinicalTrials.gov (CONSORT adherence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
